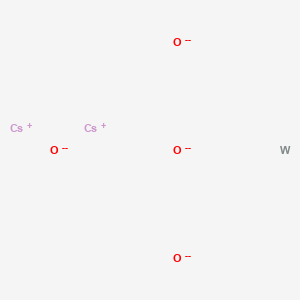

Cesium tungsten oxide (Cs2WO4)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cesium tungsten oxide (Cs2WO4) is a chemical compound that has garnered significant interest due to its unique properties and potential applications. It is a white, hygroscopic powder that is soluble in water. This compound is known for its excellent optical properties, particularly its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible light spectrum . These properties make it a valuable material for various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Cesium tungsten oxide can be synthesized through several methods, including high-pressure wet-chemical routes, solvothermal and hydrothermal methods, and solid-state reactions . One common method involves dissolving a tungsten-containing compound in dilute nitric acid, followed by the addition of a cesium-containing compound. The mixture is then heated and stirred to form a precursor solution, which is subsequently aged, dried, and calcined at high temperatures to yield cesium tungsten oxide .

Industrial Production Methods: In industrial settings, cesium tungsten oxide is often produced using a solid-fed spray pyrolysis method. This involves feeding solid precursors into a high-temperature reactor, where they undergo pyrolysis to form highly crystalline cesium tungsten oxide nanoparticles. This method allows for precise control over the stoichiometry and particle size of the final product .

化学反応の分析

Types of Chemical Reactions

Cs₂WO₄ participates in three primary reaction categories:

Redox Activity

-

Oxidation : Cs₂WO₄ oxidizes organic substrates (e.g., alcohols) in acidic media, forming reduced tungsten species:

Cs2WO4+RCH2OH+H+→Cs2W5+O3+RCHO+H2O

Conditions: 80°C, H₂SO₄ catalyst . -

Reduction : Under hydrogen flow, Cs₂WO₄ reduces to Cs₂W₃O₉:

3Cs2WO4+H2→2Cs2W3O9+2H2O

Conditions: 600°C, 1 atm H₂ .

Acid-Base Reactivity

-

With HCl : Forms cesium chloride and tungstic acid:

Cs2WO4+2HCl→2CsCl+H2WO4

Yield: >90% in concentrated HCl . -

With NaOH : Produces sodium tungstate and cesium hydroxide:

Cs2WO4+2NaOH→2CsOH+Na2WO4

Solubility: CsOH is highly water-soluble .

Photocatalytic Degradation

Cs₂WO₄ exhibits strong visible-light-driven photocatalytic activity:

-

Methylene Blue Degradation : Achieves 95% degradation in 120 minutes under visible light (λ > 420 nm).

-

Mechanism : Light absorption generates electron-hole pairs, producing hydroxyl radicals (- OH) that oxidize pollutants:

Cs2WO4+hν→Cs2WO4(e−+h+)

h++H2O→ OH+H+

Photothermal Conversion

Cs₂WO₄ converts NIR light to heat with 73% efficiency, enabling:

-

Water Evaporation : Solar-driven evaporation rate of 1.2 kg·m⁻²·h⁻¹ under 1 kW·m⁻² irradiation .

-

Cancer Therapy : Localized hyperthermia (45–50°C) induces apoptosis in cancer cells.

Industrial Catalysis

-

Oxidation of Olefins : Converts ethylene to ethylene oxide with 85% selectivity at 200°C .

-

Hydrogenation Catalysis : Facilitates CO₂ reduction to methane using Pt/Cs₂WO₄ composites .

Environmental and Operational Influences

Comparative Analysis with Similar Compounds

| Compound | Redox Activity | Photocatalytic Efficiency | Thermal Stability |

|---|---|---|---|

| Cs₂WO₄ | High | 95% (methylene blue) | >800°C |

| WO₃ | Moderate | 70% | >750°C |

| Na₂WO₄ | Low | 40% | >600°C |

科学的研究の応用

Photothermal Therapy

Cesium tungsten oxide nanoparticles (CTONPs) have gained significant attention in biomedical applications, particularly in photothermal therapy for cancer treatment. Their ability to absorb near-infrared (NIR) light and convert it into heat makes them effective agents for selectively destroying cancer cells.

- Mechanism : CTONPs utilize the photothermal effect, where absorbed NIR light is transformed into thermal energy, leading to localized heating of targeted tissues. This process can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .

- Case Study : Research has demonstrated that CTONPs can achieve a photothermal conversion efficiency of approximately 73%, making them suitable for therapeutic applications where rapid heating is crucial .

Solar Energy Applications

CTONPs are also utilized in solar energy technologies, particularly in solar control films and transparent insulation coatings. Their high transmittance of visible light combined with efficient NIR absorption allows for effective temperature regulation in buildings and vehicles.

- Solar Control Films : CTONPs are incorporated into window films to reduce heat gain from sunlight while maintaining visibility. This application is vital for enhancing energy efficiency in buildings and automobiles .

- Transparent Insulation Coatings : The unique properties of Cs₂WO₄ enable its use in coatings that block infrared radiation while allowing visible light to pass through. This feature is beneficial for maintaining comfortable indoor temperatures without compromising natural lighting .

Photocatalysis

Another promising application of Cs₂WO₄ is in photocatalysis, where it serves as a catalyst for degrading organic pollutants under visible light irradiation.

- Performance : Studies have shown that Cs₂WO₄ exhibits significant photocatalytic activity, effectively breaking down dyes and other contaminants in water when exposed to visible light. This property makes it a potential candidate for environmental remediation technologies .

Advanced Materials Development

CTONPs are being explored for their potential in developing advanced materials with enhanced properties.

- Hydrogel Composites : Recent innovations have combined CTONPs with carbon nanotubes and hydrogels to create thermoresponsive displays. These materials exhibit rapid response times to temperature changes, making them suitable for interactive applications such as advertising displays and navigation systems .

Synthesis and Production Methods

The production methods of Cs₂WO₄ significantly influence its properties and applications:

| Method | Description | Particle Size | References |

|---|---|---|---|

| Solid-phase synthesis | Traditional method using high temperatures | 50–100 nm | Takeda et al., 2007 |

| Spray pyrolysis | Rapid quenching process for tungsten deficiency | 10–30 nm | Mattox et al., 2014 |

| Hydrothermal method | Involves heating at controlled temperatures | >1 μm | Shi et al., 2014 |

| Bead milling | Grinding process resulting in stable aqueous dispersion | 50 nm | Nanografi Blog |

作用機序

The mechanism by which cesium tungsten oxide exerts its effects is primarily through its ability to absorb NIR light and convert it into heat. This photothermal conversion is facilitated by the hybridization of electrons in the tungsten 5d and oxygen 2p orbitals, which allows for efficient light-to-heat conversion . The generated heat can then be transferred to the surrounding medium, making cesium tungsten oxide an effective material for applications such as photothermal therapy and heating reaction media .

類似化合物との比較

- Tungsten trioxide (WO3)

- Cesium tungsten bronze (CsxWO3)

- Sodium tungsten oxide (Na2WO4)

- Potassium tungsten oxide (K2WO4)

Cesium tungsten oxide stands out due to its combination of optical properties, stability, and versatility in various applications.

生物活性

Cesium tungsten oxide (Cs2WO4) is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in biomedicine. This article delves into the biological activity of Cs2WO4, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Cesium Tungsten Oxide

Chemical Properties:

- Molecular Formula: Cs2WO4

- Molecular Weight: 332.74 g/mol

- CAS Number: 13587-19-4

- Appearance: White, hygroscopic powder, soluble in water.

Physical Properties:

- Exhibits excellent optical properties, particularly the ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible spectrum. This characteristic is critical for its applications in photothermal therapy.

The biological activity of Cs2WO4 primarily involves its interaction with biological systems at the molecular level. Key aspects include:

- Photothermal Conversion: Cs2WO4 can absorb NIR light and convert it into heat, which can be utilized in targeted therapies, such as photothermal therapy for cancer treatment. This property allows it to induce localized heating in tissues, potentially leading to cell death in malignant cells .

- Toxicity Profile: While Cs2WO4 has therapeutic potential, it is also associated with acute toxicity and can irritate skin and eyes upon contact. Its solubility in water suggests that it may interact with various biochemical pathways, although detailed molecular mechanisms remain largely unexplored .

Photothermal Therapy

One of the most promising applications of Cs2WO4 is in photothermal therapy (PTT), where it is used to selectively destroy cancer cells through localized heating. Studies have shown that:

- Efficacy: In experiments involving cancer cell lines, Cs2WO4 demonstrated significant cytotoxic effects when exposed to NIR irradiation. For instance, a study indicated that when Cs0.33WO3 nanoparticles were irradiated with NIR light, there was a notable increase in temperature leading to enhanced cell death rates in treated cells .

Antimicrobial Activity

Research into the antimicrobial properties of tungsten-based compounds has shown varying degrees of effectiveness against bacteria and viruses:

- Antibacterial Effects: Tungsten oxide nanoparticles (including derivatives like Cs2WO4) have exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) studies revealed that these compounds can significantly reduce bacterial viability .

Case Studies

-

Photothermal Efficacy Study:

- In a controlled study involving tumor-bearing mice, Cs0.33WO3 nanoparticles were administered prior to NIR irradiation. Results indicated a significant reduction in tumor volume compared to untreated controls, highlighting the potential of Cs2WO4 in enhancing the efficacy of cancer therapies through photothermal mechanisms .

-

Antimicrobial Study:

- A comparative analysis was conducted on the antimicrobial effectiveness of various tungsten oxide nanoparticles against S. aureus and E. coli. The results demonstrated that tungsten oxides possess significant antibacterial properties, with specific concentrations leading to substantial bacterial death rates .

Summary of Findings

| Property | Cs2WO4 |

|---|---|

| Molecular Formula | Cs2WO4 |

| Molecular Weight | 332.74 g/mol |

| CAS Number | 13587-19-4 |

| Photothermal Conversion Efficiency | High (up to 73%) |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Acute Toxicity | Yes |

特性

CAS番号 |

13587-19-4 |

|---|---|

分子式 |

CsOW |

分子量 |

332.74 g/mol |

IUPAC名 |

dicesium;oxygen(2-);tungsten |

InChI |

InChI=1S/Cs.O.W |

InChIキー |

ZOQFQCPEFAOSCA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |

正規SMILES |

O=[W].[Cs] |

Key on ui other cas no. |

13587-19-4 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。